N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
Description
N-(3-(1H-Imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a synthetic small molecule characterized by a multifunctional structure. Key features include:
- Imidazole-propyl chain: A 3-(1H-imidazol-1-yl)propyl group, which is a common pharmacophore in bioactive molecules due to its ability to participate in hydrogen bonding and π-π interactions .
- 4-Ethoxybenzo[d]thiazole: A substituted benzothiazole moiety, a heterocyclic scaffold prevalent in medicinal chemistry for its role in targeting enzymes or receptors .
- Furan-2-carboxamide: A furan ring linked to a carboxamide group, which may enhance solubility and binding affinity .
- Hydrochloride salt: Improves aqueous solubility, a critical factor for bioavailability and formulation .
The compound is commercially available through suppliers like Hangzhou Dayoo Co., Ltd., indicating its relevance in pharmaceutical research .
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S.ClH/c1-2-26-15-6-3-8-17-18(15)22-20(28-17)24(19(25)16-7-4-13-27-16)11-5-10-23-12-9-21-14-23;/h3-4,6-9,12-14H,2,5,10-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTTXPGCHCYANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=CO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H21ClN4O3S
- Molecular Weight : 432.9 g/mol
- CAS Number : 1219196-93-6
The compound is designed to interact with specific biological targets, primarily through modulation of enzyme activity and cellular pathways. Its structure suggests potential interactions with:
- DNA Topoisomerases : These enzymes are crucial for DNA replication and transcription. Inhibitors of topoisomerases can lead to cancer cell death by inducing DNA damage.
- Kinase Pathways : The imidazole moiety may facilitate interactions with various kinases involved in cell signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives with similar structures have shown significant growth inhibition in various cancer cell lines.
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| 12b | A549 | 0.16 | Topoisomerase I inhibition |
| 11a | MCF7 | 0.50 | G2/M phase arrest |
| 12a | HeLa | 3.6 | DNA intercalation |
Antimicrobial Activity
In addition to anticancer properties, compounds containing imidazole and thiazole rings have demonstrated antimicrobial effects against a range of pathogens. The specific biological activity of this compound against bacterial and fungal strains remains to be fully characterized, but related compounds have shown promise.
Synthesis and Evaluation
A study conducted by researchers synthesized a series of benzimidazole derivatives and evaluated their biological activities. Among these, compounds similar to this compound exhibited potent anticancer activity, with IC50 values comparable to established chemotherapeutics like camptothecin .
Clinical Relevance
The potential use of this compound in clinical settings is supported by its ability to induce apoptosis in cancer cells through DNA damage mechanisms. Flow cytometry analyses showed that treated cells exhibited significant G2/M phase arrest, indicating effective disruption of the cell cycle .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula: C15H18N4OS
- Molar Mass: 302.39 g/mol
- CAS Number: 1207000-47-2
- Density: 1.29 g/cm³ (predicted)
The structure includes an imidazole ring, which is known for its biological activity, and a benzo[d]thiazole moiety that contributes to its pharmacological properties. The presence of furan and carboxamide groups further enhances its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that compounds containing imidazole and benzothiazole structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity . The specific compound may enhance this activity due to its unique structural features.
Anticancer Potential
Benzothiazole derivatives have been recognized for their anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways related to cell survival and death.
Antihypertensive Effects
Research on imidazole-containing compounds suggests potential antihypertensive effects. For example, certain derivatives have shown efficacy in lowering blood pressure in hypertensive models . The compound's ability to interact with vascular smooth muscle cells may contribute to its vasorelaxant properties.
Antitubercular Activity
The compound's structural analogs have been evaluated for antitubercular activity against Mycobacterium tuberculosis. Studies report varying degrees of inhibition, suggesting that modifications in the molecular structure can enhance efficacy against this pathogen .
Table 1: Summary of Biological Activities
| Activity Type | Reference | Results Summary |
|---|---|---|
| Antimicrobial | Brahmbhatt et al. | Significant activity against E. coli and S. aureus |
| Anticancer | MDPI | Induces apoptosis in cancer cell lines |
| Antihypertensive | Navarrete-Vazquez | Reduced blood pressure in hypertensive models |
| Antitubercular | Amini et al. | Inhibition percentages vary; some derivatives > 50% inhibition |
Comparison with Similar Compounds
Key Observations :
- The 4-ethoxybenzo[d]thiazole in the target compound introduces a bulkier, electron-donating substituent compared to simpler acyl groups in compounds 5–6. This may improve binding to hydrophobic enzyme pockets .
- The hydrochloride salt differentiates the target compound from neutral analogues, enhancing solubility for in vivo applications .
Heterocyclic Variations in Related Molecules
Benzo[d]thiazole vs. Benzimidazole Derivatives
- Target Compound : Contains a benzo[d]thiazole core, which is associated with kinase inhibition and anticancer activity .
- N-({1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide (): Features a benzimidazole ring linked to chlorophenoxypropyl. Benzimidazoles are known for antimicrobial and antiviral activity, suggesting divergent biological targets compared to the target compound .
Imidazole-Triazole Hybrids ()
- N-(3-(1H-Imidazol-1-yl)propyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (1p): Combines imidazole with nitro-triazole and pyrimidine. In contrast, the target compound’s ethoxy group may favor milder electronic interactions.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can yield be maximized?
The compound can be synthesized via multi-step reactions involving imidazole, thiazole, and furan carboxamide precursors. Key steps include:
- Nucleophilic substitution for introducing the imidazole-propyl chain.
- Friedel-Crafts acylation (using Eaton’s reagent under solvent-free conditions) to couple the thiazole and furan moieties, achieving yields of 90–96% with high selectivity .
- Acid-catalyzed cyclization for forming the benzothiazole core . Yield optimization strategies:
- Use anhydrous solvents and inert atmospheres to minimize side reactions.
- Adjust reaction temperatures (e.g., reflux in acetonitrile for 1–3 minutes) and catalyst ratios (e.g., K₂CO₃ in DMF) .
Q. How should researchers characterize this compound’s purity and structural integrity?
Standard characterization methods include:
- Melting point analysis (open capillary method) to assess crystallinity .
- IR spectroscopy to confirm functional groups (e.g., C=O at ~1650 cm⁻¹, S–C=N in thiazole at ~680 cm⁻¹) .
- ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .
- Elemental analysis (C, H, N, S) to validate stoichiometry .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Prioritize assays aligned with imidazo[2,1-b]thiazole derivatives’ known activities:
- Antimicrobial : Broth microdilution against S. aureus and E. coli .
- Anticancer : MTT assay on human cancer cell lines (e.g., HepG2, MCF-7) .
- Enzyme inhibition : COX-1/2 inhibition via fluorometric kits .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved?
Contradictions may arise from:
- Varied assay conditions (e.g., pH, serum content). Standardize protocols using controls like reference inhibitors .
- Structural analogs : Compare activity of derivatives with substituent variations (e.g., 4-ethoxy vs. 4-methoxy in thiazole) to identify SAR trends .
- Metabolic stability : Use HPLC or LC-MS to assess compound degradation in simulated physiological conditions .
Q. What strategies improve stability under physiological conditions?
Q. What mechanistic insights exist for its pharmacological activity?
Imidazo[2,1-b]thiazoles often act via:
- Enzyme inhibition : Competitive binding to COX-2’s arachidonic acid pocket, confirmed by molecular docking .
- DNA intercalation : Planar aromatic systems (e.g., benzothiazole) may disrupt DNA replication in cancer cells .
- Reactive oxygen species (ROS) modulation : Antioxidant activity via thiol-group interactions .
Q. How can computational methods aid in optimizing this compound?
- Molecular docking : Predict binding affinity to targets like IDO1 (indoleamine 2,3-dioxygenase) using AutoDock Vina .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
- ADMET prediction : Use SwissADME to optimize logP (target <5) and rule out hepatotoxicity .
Q. What analytical techniques resolve spectral ambiguities in complex derivatives?
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., imidazole CH vs. thiazole CH) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ions with <5 ppm error .
- X-ray crystallography : Resolve stereochemical uncertainties in crystalline derivatives .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
